4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline
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Overview
Description
2-METHOXY-4-[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2-methyl-4-quinolinecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with an appropriate aldehyde to form the oxadiazole ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced heterocycles .
Scientific Research Applications
2-METHOXY-4-[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function, while the oxadiazole ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinine and chloroquine, which are known for their antimalarial properties.
Oxadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 2-METHOXY-4-[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]PHENYL METHYL ETHER apart is its unique combination of the quinoline and oxadiazole moieties, which can provide a synergistic effect in its biological activities .
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H17N3O3/c1-12-10-15(14-6-4-5-7-16(14)21-12)19-22-20(26-23-19)13-8-9-17(24-2)18(11-13)25-3/h4-11H,1-3H3 |
InChI Key |
OTMQLAGTRPRTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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